![molecular formula C20H17ClN4O2S B2524800 N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 900009-83-8](/img/structure/B2524800.png)

N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

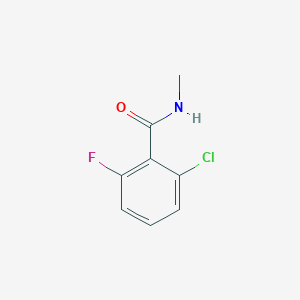

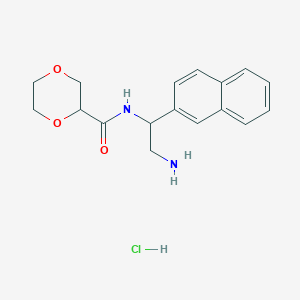

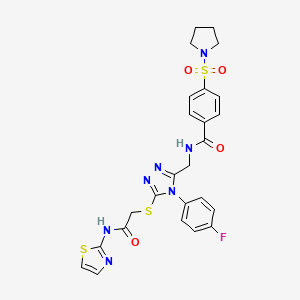

The compound “N-[(4-chlorophenyl)methyl]-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide” is a chemical compound with the molecular formula C19H18ClN3O4 . It has a molecular weight of 387.8 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a phenyl ring through an oxamide linkage . The compound also contains a chlorophenyl group .Physical and Chemical Properties Analysis

This compound has several computed properties, including a XLogP3-AA of 3.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 387.0985838 g/mol . It has a topological polar surface area of 74.6 Ų .Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Agents

Research has been conducted on the synthesis and molecular docking study of novel heterocyclic compounds that incorporate biologically active entities such as oxazole, pyrazoline, and pyridine, which have shown potent anticancer activity against a cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds have also demonstrated significant in vitro antibacterial and antifungal activities, indicating their potential utility in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Antioxidant Additives for Lubricating Oils

Some research has focused on the synthesis and evaluation of new thiazoles as antioxidant additives for lubricating oils, highlighting the potential industrial applications of such compounds. This indicates a broader spectrum of utility beyond biomedical applications, extending into industrial chemistry and materials science (F. A. Amer, H. M. Hassan, E. B. Moawad, N. Shaker, 2011).

Antitubercular Activity

Another study demonstrated the synthesis, characterization, and in vitro antitubercular activities of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis. This work identified lead molecules with significant activity, underscoring the therapeutic potential of such compounds in the development of new antitubercular drugs (N. Nayak, J. Ramprasad, U. Dalimba, P. Yogeeswari, D. Sriram, 2016).

Wirkmechanismus

Target of Action

Similar compounds like pyraclostrobin are known to act as quinone outside inhibitors (qoi) in fungi . These inhibitors target the cytochrome bc1 complex in the mitochondria of the fungi .

Mode of Action

Compounds with similar structures, such as pyraclostrobin, inhibit mitochondrial respiration .

Biochemical Pathways

Similar compounds like pyraclostrobin are known to inhibit the electron transport chain in the mitochondria of fungi, disrupting atp production .

Result of Action

Similar compounds like pyraclostrobin are known to cause some degree of reproductive and developmental failure in mammals .

Action Environment

It is noted that similar compounds like pyraclostrobin are likely to bioaccumulate in aquatic organisms .

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2S/c21-14-8-6-13(7-9-14)10-22-19(26)20(27)23-18-16-11-28-12-17(16)24-25(18)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWJRGNKQKJUTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)

![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)

![3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2524730.png)